2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid
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Overview
Description
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a hydrazinyl group and disulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the hydrazinyl intermediate: This involves the reaction of a suitable hydrazine derivative with a benzene ring substituted with formyl and oxocyclohexa-2,5-dien-1-ylidene groups.
Introduction of disulfonic acid groups: This step involves sulfonation reactions, where sulfonic acid groups are introduced into the benzene ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-p-tolyloxy
Uniqueness
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid is unique due to its specific substitution pattern and the presence of both hydrazinyl and disulfonic acid groups
Properties
CAS No. |
89804-38-6 |
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Molecular Formula |
C13H10N2O8S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(3-formyl-4-hydroxyphenyl)diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C13H10N2O8S2/c16-7-8-5-9(1-3-12(8)17)14-15-11-6-10(24(18,19)20)2-4-13(11)25(21,22)23/h1-7,17H,(H,18,19,20)(H,21,22,23) |
InChI Key |
QIIUMOOAVDDOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C=O)O |
Origin of Product |
United States |
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